molecular formula C21H17NO2 B12138799 (2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one

(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B12138799
M. Wt: 315.4 g/mol
InChI Key: XSSCFENEVOKWBJ-BUHFOSPRSA-N
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Description

(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that features a dibenzoazepine core linked to a furan ring via a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Propenone Bridge: The final step involves the formation of the propenone bridge, which can be achieved through a condensation reaction between the dibenzoazepine and furan intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, optimization of reaction conditions, and implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone bridge to an alcohol or alkane.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of both the dibenzoazepine core and the furan ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(E)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C21H17NO2/c23-21(14-13-18-8-5-15-24-18)22-19-9-3-1-6-16(19)11-12-17-7-2-4-10-20(17)22/h1-10,13-15H,11-12H2/b14-13+

InChI Key

XSSCFENEVOKWBJ-BUHFOSPRSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C=CC4=CC=CO4

Origin of Product

United States

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